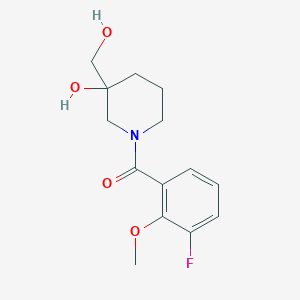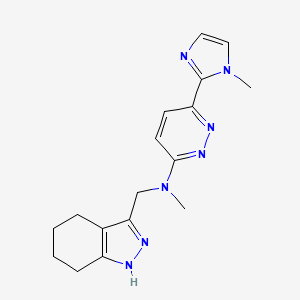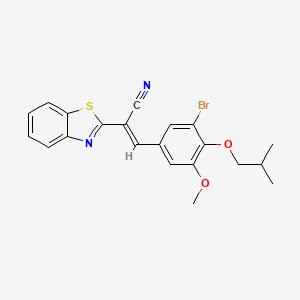
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol, also known as FMeOHPi, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperidinol derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research. In
科学的研究の応用
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential use in scientific research. It has been shown to have a variety of potential applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs), as a potential treatment for addiction, and as a potential treatment for Parkinson's disease.
作用機序
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol has been shown to act as an allosteric modulator of GPCRs, which are a class of membrane proteins that are involved in a variety of physiological processes. Specifically, this compound has been shown to bind to the orthosteric site of the GPCR and modulate its activity by stabilizing the receptor in a particular conformation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain GPCRs, including the μ-opioid receptor, which is involved in the regulation of pain and reward. It has also been shown to reduce the activity of other GPCRs, including the dopamine D2 receptor, which is involved in the regulation of mood and motivation.
実験室実験の利点と制限
1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in biochemical and pharmacological assays. Additionally, it has been shown to have a high selectivity for certain GPCRs, which makes it a useful tool for studying the function of these receptors.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have a relatively short half-life in vivo, which may limit its potential use as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its usefulness as a research tool.
将来の方向性
There are several potential future directions for research on 1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol. One area of interest is the development of this compound-based drugs for the treatment of addiction and Parkinson's disease. Another area of interest is the further elucidation of its mechanism of action, which may lead to the development of more selective and potent allosteric modulators of GPCRs. Finally, there is also potential for the use of this compound as a tool for studying the function of other membrane proteins, such as ion channels and transporters.
合成法
The synthesis of 1-(3-fluoro-2-methoxybenzoyl)-3-(hydroxymethyl)-3-piperidinol involves a multistep process that begins with the reaction of 3-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperidine to form the corresponding piperidinol derivative. Finally, the piperidinol derivative is reduced with sodium borohydride to yield this compound.
特性
IUPAC Name |
(3-fluoro-2-methoxyphenyl)-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-20-12-10(4-2-5-11(12)15)13(18)16-7-3-6-14(19,8-16)9-17/h2,4-5,17,19H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJSZPVUZJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N2CCCC(C2)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-acetyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5420627.png)
![N-cyclopropyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5420639.png)

![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5420651.png)
![3-hydroxy-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5420653.png)
![8-(3,4-dimethylphenyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5420654.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420660.png)


![6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5420672.png)
![5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5420681.png)
![3-allyl-5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5420688.png)

![2-(1,3-benzothiazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5420699.png)
